4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of pyrimidine derivatives Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibitacetylcholinesterase (AChE) , a key enzyme involved in the termination of impulse transmission by rapid hydrolysis of the neurotransmitter acetylcholine in numerous cholinergic pathways in the central and peripheral nervous systems .
Mode of Action
Related compounds have been found to exhibit inhibitory activity against ache . They bind to the active site of the enzyme, preventing it from interacting with its substrate, acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
Similar compounds have been shown to inhibit theendoplasmic reticulum (ER) stress and apoptosis , and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular stress responses, inflammation, and cell death .
Result of Action
Related compounds have shown promisingneuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Analysis
Biochemical Properties
Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity
Cellular Effects
It has been suggested that pyrimidine derivatives may have neuroprotective and anti-inflammatory properties . This suggests that 4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that pyrimidine derivatives may inhibit endoplasmic reticulum (ER) stress and apoptosis, and may also inhibit the NF-kB inflammatory pathway . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Preparation Methods
The synthesis of 4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine typically involves the reaction of piperazine derivatives with pyrimidine precursors. One common method involves the use of piperazine and a substituted pyrimidine in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential neuroprotective and anti-neuroinflammatory properties.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds to 4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine include:
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound also exhibits acetylcholinesterase inhibitory activity and is being studied for Alzheimer’s disease.
Triazole-pyrimidine hybrids: These compounds have shown promising neuroprotective and anti-inflammatory properties.
Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: This compound is a potent inhibitor of cyclin-dependent kinase 4 and is being explored for cancer treatment.
This compound stands out due to its specific combination of neuroprotective and anti-inflammatory properties, making it a unique candidate for further research in neurodegenerative diseases and other medical applications.
Properties
IUPAC Name |
4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-16-14-18(20-15-19-16)22-12-10-21(11-13-22)9-5-8-17-6-3-2-4-7-17/h2-4,6-7,14-15H,5,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCORAUZNJQGFOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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